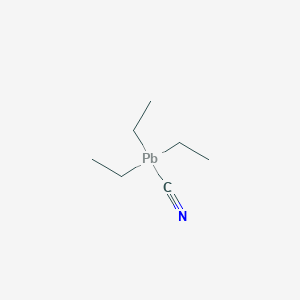
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a chemical compound with the molecular formula C16H16O2 and a molecular weight of 240.305 g/mol . It is also known by its systematic name, 1,4,4a,9a-tetrahydro-2,3-dimethylanthraquinone . This compound is a derivative of anthraquinone, which is a well-known organic compound used in various industrial applications.
Preparation Methods
The synthesis of 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,3-dimethyl-1,4-naphthoquinone with a suitable reducing agent . Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield hydroquinones .
Scientific Research Applications
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organic molecules . Additionally, the compound is used in industrial processes, such as the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the reaction conditions . This property allows it to participate in redox reactions, which are crucial in various biological and chemical processes . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione can be compared with other similar compounds, such as 2,3-dimethyl-1,4-naphthoquinone and 1,4,4a,9a-tetrahydroanthracene-9,10-dione . These compounds share similar structural features but differ in their chemical reactivity and applications . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .
Properties
CAS No. |
2670-23-7 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C16H16O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
YFXCHAUHDMOLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


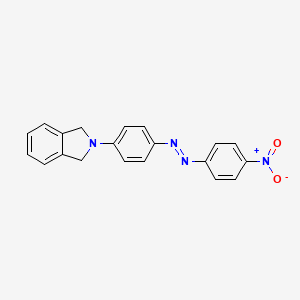
![9-azabicyclo[6.2.0]dec-4-en-10-one](/img/structure/B11945492.png)
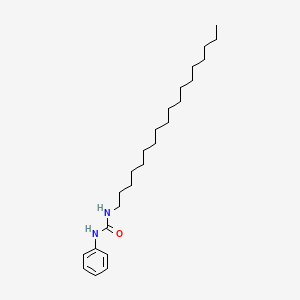

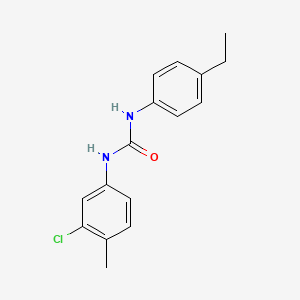
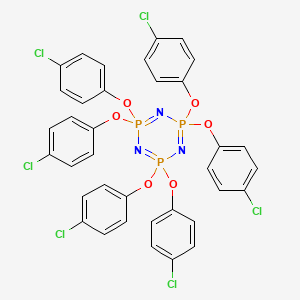

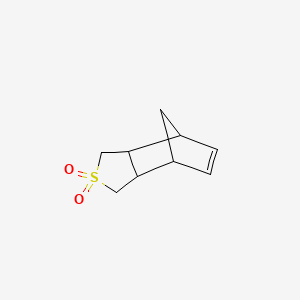


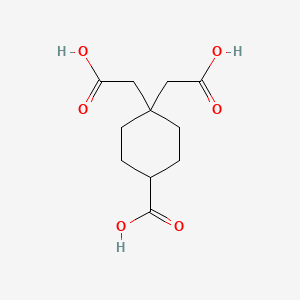
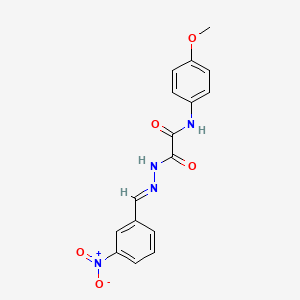
![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)
